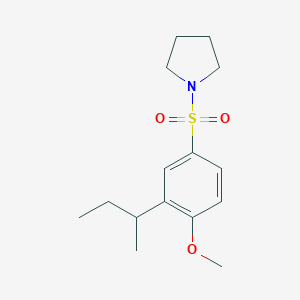
5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide, also known as CMMPB, is a chemical compound that has been researched for its potential use as a pharmaceutical drug.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide has been studied for its potential use as a treatment for various diseases, including cancer and inflammatory disorders. It has also been investigated for its ability to modulate the immune system and reduce inflammation.
Wirkmechanismus
The exact mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been found to modulate the immune system by reducing the activity of certain immune cells and increasing the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the mechanisms of inflammation and cancer progression. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide. One area of interest is its potential use as a treatment for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another direction is the development of more soluble derivatives of 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide for use in experimental settings. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis method for 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 4-methyl-2-nitrobenzenesulfonamide with 2-phenylethylamine in the presence of sodium methoxide. The resulting compound is then treated with hydrochloric acid to yield 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide.
Eigenschaften
Produktname |
5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H18ClNO3S |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-12-10-15(21-2)16(11-14(12)17)22(19,20)18-9-8-13-6-4-3-5-7-13/h3-7,10-11,18H,8-9H2,1-2H3 |
InChI-Schlüssel |
JSBIBVZXYITELW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)






